Salaspermic acid
Overview
Description
Salaspermic acid is a hexacyclic triterpenoid compound isolated from the plants Salacia macrosperma and Tripterygium wilfordii . It is known for its potent inhibitory effects on HIV reverse transcriptase and HIV replication in H9 lymphocyte cells . The molecular formula of this compound is C30H48O4, and it has a molecular weight of 472.70 g/mol .
Mechanism of Action
Target of Action
Salaspermic acid, a hexacyclic triterpenoid isolated from Salacia macrosperma and Tripterygium wilfordii , primarily targets the HIV-1 reverse transcriptase . This enzyme is crucial for the replication of the Human Immunodeficiency Virus (HIV), making it a significant target for anti-HIV drugs .
Mode of Action
This compound acts as an inhibitor of HIV-1 reverse transcriptase . By inhibiting this enzyme, it effectively blocks the replication of HIV in H9 lymphocyte cells . This interaction with its target leads to a decrease in the viral load within the host.
Biochemical Pathways
Its primary mechanism of action involves the inhibition of the hiv-1 reverse transcriptase enzyme . This inhibition disrupts the replication cycle of HIV, thereby reducing the spread of the virus within the host.
Result of Action
The primary result of this compound’s action is the inhibition of HIV replication in H9 lymphocyte cells . By inhibiting the HIV-1 reverse transcriptase enzyme, this compound disrupts the life cycle of the virus, reducing its ability to infect new cells and propagate within the host.
Biochemical Analysis
Biochemical Properties
Salaspermic acid interacts with HIV reverse transcriptase, an enzyme crucial for the replication of HIV . This interaction inhibits the activity of the enzyme, thereby suppressing HIV replication
Cellular Effects
This compound has been found to inhibit HIV replication in H9 lymphocyte cells . It influences cell function by inhibiting the activity of HIV reverse transcriptase, which is essential for the replication of HIV
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HIV reverse transcriptase . By inhibiting this enzyme, this compound prevents the replication of HIV, exerting its effects at the molecular level
Preparation Methods
Salaspermic acid is primarily obtained through extraction and purification from the roots of Salacia macrosperma and Tripterygium wilfordii . The extraction process typically involves the use of solvents such as ethanol or chloroform . The plant material is first dried and ground, followed by solvent extraction. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Salaspermic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Salaspermic acid has a wide range of scientific research applications. In the field of chemistry, it is used as a model compound for studying triterpenoid synthesis and reactivity . In biology and medicine, this compound is extensively studied for its anti-HIV properties. It inhibits HIV reverse transcriptase and replication, making it a potential candidate for anti-HIV drug development . Additionally, this compound exhibits antidiabetic, antioxidant, and anti-inflammatory activities, which are being explored for therapeutic applications .
Comparison with Similar Compounds
Salaspermic acid is unique among triterpenoids due to its specific inhibitory effects on HIV reverse transcriptase. Similar compounds include other triterpenoids such as betulinic acid, oleanolic acid, and ursolic acid . While these compounds also exhibit various biological activities, this compound’s potent anti-HIV properties set it apart . Betulinic acid, for example, is known for its anti-cancer and anti-inflammatory effects, but it does not exhibit the same level of anti-HIV activity as this compound .
Conclusion
This compound is a remarkable compound with significant potential in scientific research and therapeutic applications. Its unique chemical structure and potent biological activities make it a valuable subject of study in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENWDWQTWYUGY-UUZWCOCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71247-78-4 | |
Record name | Salaspermic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71247-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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